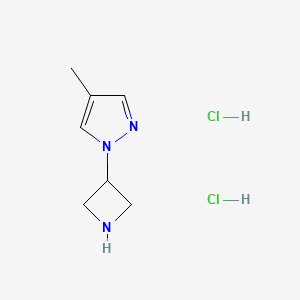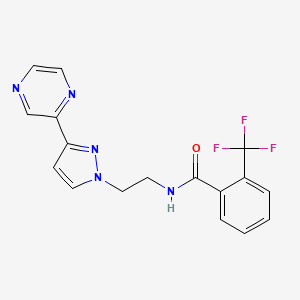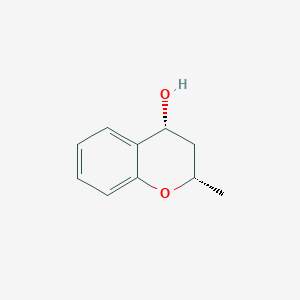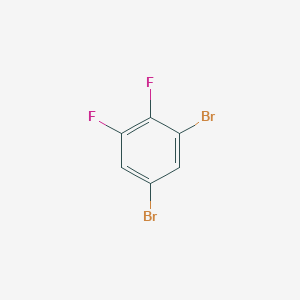
1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azetidine ring fused with a pyrazole ring, making it a valuable subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminium hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- 1-(Azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride
Uniqueness: 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride is unique due to its specific combination of the azetidine and pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-(azetidin-3-yl)-4-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-2-9-10(5-6)7-3-8-4-7;;/h2,5,7-8H,3-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFUZVPPDGMPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2742469.png)
![methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2742470.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)

![N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}-2-phenylacetamide](/img/structure/B2742473.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2742478.png)
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2742481.png)
![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)
![2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide](/img/structure/B2742485.png)

![N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2742488.png)
![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)
